molecular formula C9H8BrFO3 B1434074 Methyl 5-bromo-2-fluoro-3-methoxybenzoate CAS No. 1820684-72-7

Methyl 5-bromo-2-fluoro-3-methoxybenzoate

Cat. No. B1434074
CAS RN: 1820684-72-7
M. Wt: 263.06 g/mol
InChI Key: GPGFMRUTTAZCNO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the benzoate family and is known for its unique chemical properties that make it an attractive candidate for various research studies.

Scientific Research Applications

Synthesis Techniques and Intermediates

  • Synthesis of Bromo-methoxybenzoates : These compounds, including variants like Methyl 5-bromo-2-fluoro-3-methoxybenzoate, are synthesized through multi-step reactions involving bromination, methoxylation, and esterification. These processes yield compounds with high purity, which are crucial for subsequent pharmaceutical applications and research studies (Chen Bing-he, 2008).

Drug Discovery and Development

  • Key Intermediates in Drug Syntheses : Compounds like Methyl 5-bromo-2-fluoro-3-methoxybenzoate serve as key intermediates in the synthesis of complex molecules for drug discovery. For instance, the telescoping process has been applied to streamline the synthesis of drug intermediates, improving yields and reducing steps, which is critical for the rapid development of new medications (K. Nishimura & T. Saitoh, 2016).

Photodynamic Therapy and Cancer Treatment

  • Photosensitizers for Photodynamic Therapy : Certain derivatives related to Methyl 5-bromo-2-fluoro-3-methoxybenzoate have been studied for their potential as photosensitizers in photodynamic therapy, a treatment method for cancer. These compounds exhibit properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them candidates for treating cancer through Type II photodynamic mechanisms (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Environmental and Material Sciences

  • Environmental Degradation Studies : Bromophenol derivatives, similar to Methyl 5-bromo-2-fluoro-3-methoxybenzoate, have been isolated from natural sources and studied for their activity against human cancer cell lines and microorganisms. Such research can provide insights into the environmental impact and potential biomedical applications of these compounds (Jielu Zhao et al., 2004).

Safety and Hazards

Safety data for Methyl 5-bromo-2-fluoro-3-methoxybenzoate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

methyl 5-bromo-2-fluoro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGFMRUTTAZCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-fluoro-3-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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